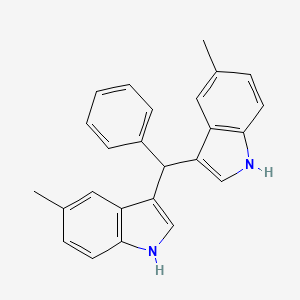
3,3'-(Phenylmethylene)bis(5-methyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) is an organic compound belonging to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole units connected by a methylene bridge, which is further substituted with a phenyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) typically involves the electrophilic substitution reaction of indole with benzaldehyde. One common method involves the use of a Brønsted acid catalyst to facilitate the reaction. For example, the reaction between indole and benzaldehyde in the presence of a sulfonic acid-functionalized chitosan catalyst can yield the desired bis(indolyl)methane derivative .
Industrial Production Methods
In an industrial setting, the synthesis of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) can be scaled up using similar reaction conditions. The use of heterogeneous catalysts, such as sulfonic acid-functionalized chitosan, allows for the reaction to be carried out efficiently and with high yields. The catalyst can be reused multiple times, making the process cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted bis(indolyl)methanes, quinonoid derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. For example, its anti-cancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
相似化合物的比较
Similar Compounds
3,3’-(Phenylmethylene)bis(5-methoxy-1H-indole): This compound has a similar structure but with methoxy groups instead of methyl groups on the indole rings.
Bis(3-indolyl)methane: A simpler bis(indolyl)methane without the phenyl substitution.
Uniqueness
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) is unique due to the presence of both the phenyl and methyl groups, which impart distinct chemical and biological properties. The phenyl group enhances its ability to interact with aromatic systems, while the methyl groups can influence its reactivity and solubility .
属性
CAS 编号 |
878796-71-5 |
|---|---|
分子式 |
C25H22N2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
5-methyl-3-[(5-methyl-1H-indol-3-yl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C25H22N2/c1-16-8-10-23-19(12-16)21(14-26-23)25(18-6-4-3-5-7-18)22-15-27-24-11-9-17(2)13-20(22)24/h3-15,25-27H,1-2H3 |
InChI 键 |
DMKPLSVSJFFTCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC=C2C(C3=CC=CC=C3)C4=CNC5=C4C=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
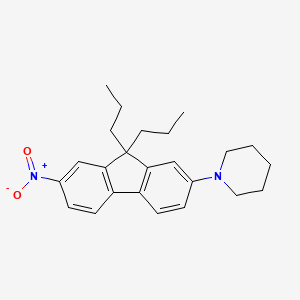
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
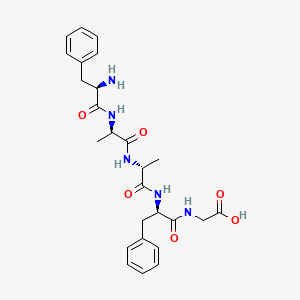
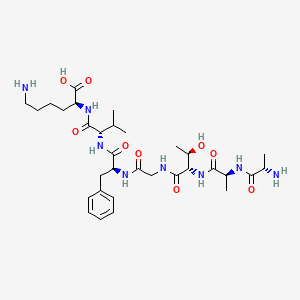
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)

![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
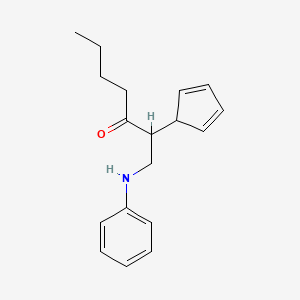
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
